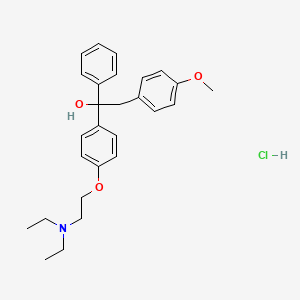

Ethamoxytriphetol hydrochloride

Description

Properties

CAS No. |

3037-26-1 |

|---|---|

Molecular Formula |

C27H34ClNO3 |

Molecular Weight |

456.0 g/mol |

IUPAC Name |

1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol;hydrochloride |

InChI |

InChI=1S/C27H33NO3.ClH/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22;/h6-18,29H,4-5,19-21H2,1-3H3;1H |

InChI Key |

HUSCQLWJYAZOLD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

Ethamoxytriphetol hydrochloride is synthesized through a series of chemical reactions involving the combination of various reagents under specific conditions. The synthetic route typically involves the reaction of 4-methoxyphenyl magnesium bromide with 4-(2-diethylaminoethoxy)benzophenone, followed by hydrolysis and subsequent crystallization to obtain the hydrochloride salt

Chemical Reactions Analysis

Ethamoxytriphetol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of phenolic derivatives, while reduction can yield alcohols.

Scientific Research Applications

Ethamoxytriphetol hydrochloride has been studied for various scientific research applications, including:

Mechanism of Action

Ethamoxytriphetol hydrochloride exerts its effects by binding to estrogen receptors and blocking the action of estrogen. This results in the inhibition of estrogen-dependent cellular processes and gene expression . The compound is technically a selective estrogen receptor modulator (SERM), meaning it can act as both an antagonist and an agonist depending on the tissue and context .

Comparison with Similar Compounds

Chemical and Regulatory Profiles

Key Observations :

- Structural Diversity : While Ethamoxytriphetol HCl lacks structural clarity, other hydrochlorides exhibit varied backbones (e.g., Trihexyphenidyl’s bicyclic amine vs. Ethambutol’s ethane-diol motif).

- Therapeutic Scope : Ethamoxytriphetol’s fertility-related use contrasts with Trihexyphenidyl’s neurological applications and Ethambutol’s antimicrobial role.

Pharmacological and Clinical Findings

- Trihexyphenidyl HCl : Demonstrated efficacy in reducing Parkinsonian tremors at 2–5 mg/day doses, with bioequivalence established for generic formulations .

- Ethambutol HCl : Requires strict therapeutic drug monitoring due to dose-dependent optic nerve toxicity .

- Midodrine HCl : Rapid absorption (Tmax = 1 hour) with vasopressor effects lasting 2–4 hours .

Ethamoxytriphetol HCl: No clinical trials or pharmacokinetic data were identified, highlighting a critical research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.